Sulfo-Cy7.5 DBCO: A Technical Guide for Advanced Bioimaging and Bioconjugation
Sulfo-Cy7.5 DBCO: A Technical Guide for Advanced Bioimaging and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Sulfo-Cy7.5 DBCO, a near-infrared (NIR) fluorescent dye functionalized for copper-free click chemistry. This guide is intended for researchers, scientists, and drug development professionals who are utilizing advanced bioconjugation and bioimaging techniques.
Core Concepts: Introduction to Sulfo-Cy7.5 DBCO
Sulfo-Cy7.5 DBCO is a highly specialized chemical probe consisting of three key components: a Sulfo-Cy7.5 fluorophore, a dibenzocyclooctyne (DBCO) group, and a sulfonated moiety.
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Sulfo-Cy7.5 Fluorophore: This is a near-infrared fluorescent dye, meaning it absorbs and emits light in the 700-900 nm range of the electromagnetic spectrum. This spectral window is often referred to as the "NIR window" in biological imaging, as it allows for deep tissue penetration with minimal autofluorescence from endogenous molecules, leading to a high signal-to-background ratio.[1]
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DBCO (Dibenzocyclooctyne) Group: The DBCO group is a strained alkyne that is highly reactive towards azide-functionalized molecules. This reaction, known as strain-promoted alkyne-azide cycloaddition (SPAAC), is a type of "click chemistry" that is bioorthogonal, meaning it can occur within complex biological systems without interfering with native biochemical processes.[2] A key advantage of the DBCO-azide reaction is that it does not require a cytotoxic copper(I) catalyst, making it ideal for live-cell and in vivo applications.[3]
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Sulfonation: The addition of sulfonate (SO₃⁻) groups to the cyanine (B1664457) dye backbone significantly increases its water solubility.[4] This is a critical feature for biological applications, as it prevents aggregation and ensures that the molecule remains in solution in aqueous buffers and physiological environments.
In essence, Sulfo-Cy7.5 DBCO is a water-soluble, near-infrared fluorescent "tag" that can be specifically and covalently attached to azide-modified biomolecules through a rapid and biocompatible chemical reaction.
Key Physicochemical and Fluorescent Properties
The properties of Sulfo-Cy7.5 DBCO make it a powerful tool for a variety of research applications. The following tables summarize the key quantitative data for this molecule.
| Property | Value | Source(s) |
| Molecular Formula | C₅₉H₅₅K₃N₄O₁₄S₄ | [5] |
| Molecular Weight | 1289.64 g/mol | [5] |
| Appearance | Green solid | [5] |
| Solubility | Highly soluble in water and DMSO | [5] |
| Storage Conditions | -20°C, protected from light | [2] |
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~788 nm | [5] |
| Emission Maximum (λem) | ~808 nm | [5] |
| Extinction Coefficient (ε) | 222,000 cm⁻¹M⁻¹ | [5] |
| Quantum Yield (Φ) | 0.21 | [5] |
| Stokes Shift | ~20 nm |
Mechanism of Action: Copper-Free Click Chemistry
The core utility of Sulfo-Cy7.5 DBCO lies in its ability to participate in copper-free click chemistry. This reaction forms a stable triazole linkage between the DBCO group on the dye and an azide (B81097) group on a target molecule.
Caption: The reaction of Sulfo-Cy7.5 DBCO with an azide-modified biomolecule.
Experimental Protocols
This section provides a general protocol for labeling an azide-modified antibody with Sulfo-Cy7.5 DBCO for subsequent use in applications such as flow cytometry or in vivo imaging.
Materials
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Azide-modified antibody in an amine-free buffer (e.g., PBS)
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Sulfo-Cy7.5 DBCO
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Anhydrous Dimethylsulfoxide (DMSO)
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Desalting column (e.g., Sephadex G-25)
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Reaction tubes
Protocol for Antibody Labeling
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Prepare the Sulfo-Cy7.5 DBCO Stock Solution:
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Dissolve Sulfo-Cy7.5 DBCO in anhydrous DMSO to a final concentration of 10 mM.
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Vortex briefly to ensure complete dissolution. This stock solution should be prepared fresh.
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Prepare the Antibody Solution:
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Adjust the concentration of the azide-modified antibody to 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
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Click Chemistry Reaction:
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Add a 10- to 20-fold molar excess of the 10 mM Sulfo-Cy7.5 DBCO stock solution to the antibody solution.
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Gently mix by pipetting. Avoid vigorous vortexing to prevent denaturation of the antibody.
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Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
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Purification of the Labeled Antibody:
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Remove the unreacted Sulfo-Cy7.5 DBCO by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
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Collect the fractions containing the labeled antibody. The labeled antibody can be identified by its color and by measuring its absorbance at 280 nm (for the protein) and ~788 nm (for the dye).
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Characterization and Storage:
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Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 788 nm.
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Store the labeled antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
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Caption: A generalized workflow for labeling an azide-modified antibody with Sulfo-Cy7.5 DBCO.
Application Highlight: Visualizing GPCR Trafficking and Signaling
A powerful application of Sulfo-Cy7.5 DBCO is in the study of G-protein coupled receptor (GPCR) dynamics. GPCRs are a large family of transmembrane proteins that play a crucial role in cellular signaling. Their trafficking, including internalization and recycling, is tightly regulated and essential for their function.
By metabolically labeling GPCRs with an azide-containing unnatural amino acid, researchers can then use Sulfo-Cy7.5 DBCO to specifically attach a bright, NIR fluorescent probe to the receptor. This allows for the visualization of GPCR localization and movement in live cells using advanced microscopy techniques.
